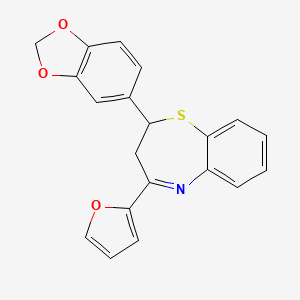
2-(2H-1,3-BENZODIOXOL-5-YL)-4-(FURAN-2-YL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2H-1,3-BENZODIOXOL-5-YL)-4-(FURAN-2-YL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPINE is a useful research compound. Its molecular formula is C20H15NO3S and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2H-1,3-benzodioxol-5-yl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine is a member of the benzothiazepine family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound based on recent studies, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C15H13N3O3S
- Molecular Weight : 301.35 g/mol
- CAS Number : 1354924-52-9
1. Anticancer Activity
Benzothiazepines, including the subject compound, have shown promising anticancer properties. Research indicates that derivatives of benzothiazepine exhibit significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | DU145 (Prostate) | 15.42 ± 0.16 | |
| MCF7 (Breast) | 20.34 ± 0.12 | ||
| A549 (Lung) | 18.76 ± 0.14 |
The compound was found to inhibit cell proliferation effectively, with structure modifications enhancing its activity.
2. Antimicrobial Activity
The compound has demonstrated antimicrobial effects against various pathogens:
These findings suggest that benzothiazepine derivatives could serve as potential antimicrobial agents.
3. Anti-inflammatory Activity
In vivo studies have shown that certain benzothiazepine derivatives exhibit significant anti-inflammatory effects:
| Compound | Model | Inhibition (%) | Reference |
|---|---|---|---|
| Compound A | Rat Paw Edema | 52.16 ± 1.42 | |
| Diclofenac | Standard Drug | 78.23 ± 1.86 |
This highlights the potential of these compounds in treating inflammatory conditions.
Structure-Activity Relationship (SAR)
The biological activity of benzothiazepines is highly dependent on their chemical structure. Key findings regarding SAR include:
- Substituents : The presence of electron-withdrawing groups enhances anticancer activity.
- Furan Ring : The furan moiety contributes significantly to the biological properties of the compound.
Research indicates that modifications at specific positions on the benzothiazepine scaffold can lead to improved potency and selectivity against target enzymes or receptors.
Case Study 1: Anticancer Efficacy
In a study evaluating various benzothiazepine derivatives against prostate cancer cells, it was found that modifications at the para position of the furan ring significantly increased cytotoxicity compared to unmodified compounds. The most potent derivative exhibited an IC50 value of 15.42 µM , indicating its potential as a lead compound for further development.
Case Study 2: Antimicrobial Screening
A series of synthesized benzothiazepine derivatives were tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had MIC values significantly lower than traditional antibiotics, suggesting their utility in treating resistant infections.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3S/c1-2-6-19-14(4-1)21-15(16-5-3-9-22-16)11-20(25-19)13-7-8-17-18(10-13)24-12-23-17/h1-10,20H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWQVOFFEZGWCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=CO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














